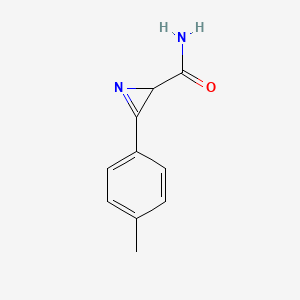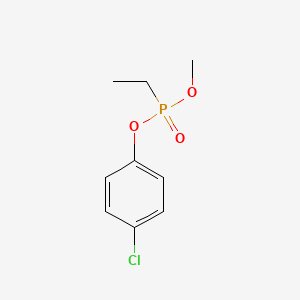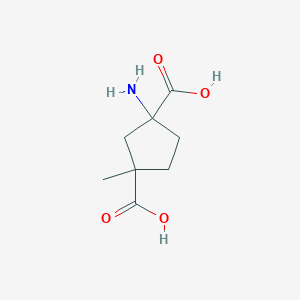![molecular formula C20H14N8Na2O6S2 B13820028 Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)
Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the sulfonation of aromatic compounds, followed by the introduction of triazinyl groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a labeling agent.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The exact pathways depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers unique advantages in terms of its applications in various fields, including its ability to form stable complexes and its reactivity under different conditions.
Properties
Molecular Formula |
C20H14N8Na2O6S2 |
|---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
disodium;2-[(E)-2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate |
InChI |
InChI=1S/C20H16N8O6S2.2Na/c29-35(30,31)17-7-15(27-19-23-9-21-10-24-19)5-3-13(17)1-2-14-4-6-16(8-18(14)36(32,33)34)28-20-25-11-22-12-26-20;;/h1-12H,(H,29,30,31)(H,32,33,34)(H,21,23,24,27)(H,22,25,26,28);;/q;2*+1/p-2/b2-1+;; |
InChI Key |
HTRGVCKLHNCQOG-SEPHDYHBSA-L |
Isomeric SMILES |
C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)
![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)

![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)







![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)
![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)
